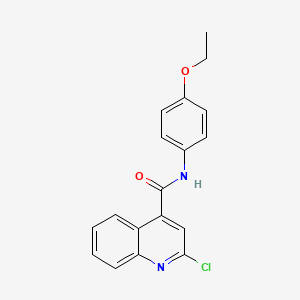

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide

Übersicht

Beschreibung

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroquinoline and 4-ethoxyaniline.

Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chloroquinoline-4-carboxylic acid and the amine group of 4-ethoxyaniline.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide exhibits promising anticancer properties primarily through the inhibition of histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression linked to cancer progression. The compound's structural features facilitate strong hydrophobic interactions with target proteins, enhancing its potential as an anticancer agent.

Mechanism of Action

The compound's mechanism involves its ability to inhibit HDACs, which can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis. Studies have shown that similar quinoline derivatives effectively target HDACs, suggesting that this compound may be developed into a therapeutic agent for various cancers .

Antiviral Research

Recent studies have explored the antiviral potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against viral infections, particularly in cellular assays where it demonstrated significant antiviral activity .

Case Study: Antiviral Efficacy

In a study assessing various quinoline compounds for antiviral properties, this compound showed effective inhibition of viral replication in infected cells. The selectivity index (SI) was calculated to determine the compound's safety profile compared to its antiviral potency, indicating a favorable therapeutic window .

Structure-Activity Relationship Studies

The effectiveness of this compound as a medicinal compound can be attributed to its structure. Variations in substituents at specific positions on the quinoline ring can significantly impact biological activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide | Methoxy group substitution | Moderate HDAC inhibition |

| 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide | Dichloro substitution | Enhanced anticancer activity |

| 2-chloroquinoline-3-carbaldehyde | Aldehyde functional group | Antibacterial properties |

| 2-phenylquinoline-4-carboxylic acid | Carboxylic acid instead of carboxamide | Potent HDAC inhibitor |

This table illustrates how minor modifications can lead to significant differences in biological activity, underscoring the versatility of quinoline derivatives in drug design.

Biological Studies and Industrial Applications

Biological Studies

Beyond its therapeutic applications, this compound serves as a valuable probe in biological studies aimed at understanding disease mechanisms. Its ability to interact with various molecular targets makes it suitable for research into cellular pathways involved in diseases like cancer and viral infections.

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the synthesis of dyes and pigments due to its structural properties. The versatility of quinoline derivatives allows them to be adapted for various industrial applications beyond pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

2-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.

4-hydroxyquinoline: Known for its antimicrobial properties.

2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another quinoline derivative with potential therapeutic applications.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .

Biologische Aktivität

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimalarial effects, and other pharmacological activities, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that it may interfere with specific signaling pathways critical for cancer cell survival.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. It belongs to a class of quinoline-4-carboxamides that have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria.

Efficacy Studies

In a study assessing the efficacy of quinoline derivatives against malaria, this compound showed moderate potency with an EC50 value indicative of its effectiveness in inhibiting the growth of malaria parasites in vitro. The compound's activity was compared with other derivatives in the same class, where it exhibited favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the quinoline structure influence biological activity. The following table summarizes key findings from SAR studies:

| Compound | Substituent | EC50 (nM) | Notes |

|---|---|---|---|

| A | Ethoxy | 150 | Moderate activity against cancer cell lines |

| B | Methyl | 120 | Enhanced potency in antimalarial assays |

| C | Chlorine | 100 | Optimal balance between solubility and activity |

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary results suggest that the compound has a favorable oral bioavailability profile, making it a candidate for further development.

Case Study: In Vivo Efficacy

In vivo studies using mouse models have demonstrated that this compound can effectively reduce parasitemia in P. berghei infected mice. The results indicated that dosing at lower concentrations yielded significant reductions in malaria symptoms, showcasing its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-13-9-7-12(8-10-13)20-18(22)15-11-17(19)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZOPXUUSFYIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323665 | |

| Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326610-99-5 | |

| Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.